2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile
Description
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile (CAS: 1292317-50-0) is a heterocyclic compound featuring a benzonitrile core linked to a 2-chloropyrimidine moiety via a phenyl ring. Its molecular formula is C₁₁H₇ClN₄, with a molecular weight of 230.66 g/mol . The compound’s structure combines electron-withdrawing groups (chlorine, nitrile) and a basic amino group, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-amino-5-(2-chloropyrimidin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-15-4-3-10(16-11)7-1-2-9(14)8(5-7)6-13/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXUORRCFXAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with 2-amino-5-bromobenzonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of bis(pinacolato)diboron and a palladium catalyst . The reaction is carried out in a solvent like dioxane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Microwave-promoted methods have been explored to reduce reaction times and improve overall yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles under basic conditions.
Oxidation: Reagents like potassium permanganate can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Pyrimidine-Based Benzonitrile Derivatives
The closest analogs of 2-amino-5-(2-chloropyrimidin-4-yl)benzonitrile are pyrimidine derivatives with variations in substituents (Table 1).
Table 1: Key Pyrimidine-Benzonitrile Analogs
Key Observations :
- Electronic Effects : The chlorine atom at the pyrimidine C2 position enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., amination) compared to methoxy or hydroxy analogs .
- Solubility: The amino group in the target compound improves water solubility relative to methoxy or hydroxy derivatives, which exhibit stronger hydrogen-bonding interactions but lower solubility in non-polar solvents .
Pyridine and Other Heterocyclic Analogs
Compounds with pyridine or fused-ring systems highlight divergent properties:
- 4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile: This analog, synthesized via nucleophilic aromatic substitution, shares the benzonitrile group but incorporates a phenyl-substituted pyrimidine. Its reactivity in amination reactions is comparable to the target compound, though steric hindrance from the phenyl group may slow kinetics .
Structural Similarity Analysis
Quantitative similarity assessments (e.g., Tanimoto coefficients) from cheminformatics databases reveal:
- Highest Similarity (0.95): 2-(4-Aminophenyl)pyrimidin-5-amine (CAS: 895156-59-9), which lacks the benzonitrile group but retains the pyrimidine-amino scaffold .
- Lower Similarity (0.87–0.88): Bromine- or alkyl-substituted analogs (e.g., 5-amino-2-(4-bromophenyl)pyrimidine) exhibit reduced similarity due to bulkier substituents impacting steric and electronic profiles .
Biological Activity
2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile, with the chemical formula C11H9ClN4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H9ClN4
- CAS Number : 1292317-50-0
- Structure : The compound features a benzonitrile moiety substituted with a 2-chloropyrimidine ring at the 5-position, enhancing its pharmacological profile.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds inhibit tumor growth in various cancer cell lines. A notable study tested several pyrimidine derivatives against human cancer cells and reported promising results in terms of cytotoxicity and inhibition of cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.3 | Induction of apoptosis |
| Similar Pyrimidine Derivative | MCF-7 (breast cancer) | 12.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were recorded between 10 to 20 µg/mL, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound's structure suggests it may interact with the ATP-binding site of kinases, disrupting their activity .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can lead to:
- Apoptosis Induction : By activating apoptotic pathways in cancer cells.
- Inhibition of Kinase Activity : By competing with ATP for binding sites on kinases, thereby modulating signaling pathways critical for cell survival and proliferation.
- Disruption of DNA Synthesis : Affecting the replication and repair mechanisms in rapidly dividing cells.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the efficacy of various pyrimidine derivatives, including this compound, against multiple human cancer cell lines. The results demonstrated significant tumor growth inhibition compared to control groups, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound found that it effectively inhibited the growth of Staphylococcus aureus with an MIC comparable to established antibiotics. This highlights its potential application in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
